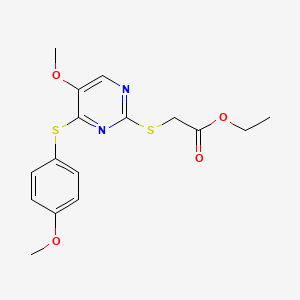![molecular formula C11H12F2O2S B2593955 2-[(2,4-Difluorophenyl)methyl]-3-methylsulfanylpropanoic acid CAS No. 2386635-28-3](/img/structure/B2593955.png)
2-[(2,4-Difluorophenyl)methyl]-3-methylsulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2,4-Difluorophenyl)methyl]-3-methylsulfanylpropanoic acid, also known as DFB or 2,4-DFBMSP, is a compound that has been widely studied for its potential in various fields. It is a solid substance with a molecular formula of C11H12F2O2S and a molecular weight of 246.27.
Physical And Chemical Properties Analysis
2-[(2,4-Difluorophenyl)methyl]-3-methylsulfanylpropanoic acid is a solid substance . It has a molecular weight of 246.27.Scientific Research Applications
Aldose Reductase Inhibitors and Antioxidant Activity
2-[(2,4-Difluorophenyl)methyl]-3-methylsulfanylpropanoic acid has been studied for its potential as an aldose reductase inhibitor, which could be significant in managing long-term diabetic complications. A study found that substituting the carboxylic acid functionality with a difluorophenolic group on aldose reductase inhibitors of a specific chemotype could result in compounds with submicromolar inhibitory profiles. Additionally, these compounds exhibited potent antioxidant potential in both homogeneous and heterogeneous systems (Alexiou & Demopoulos, 2010).
Enhancing Conductivity in Organic Electronics
Another study explored the use of various substituted benzenesulfonamides, potentially including derivatives of 2-[(2,4-Difluorophenyl)methyl]-3-methylsulfanylpropanoic acid, in the development of highly conductive thin films for organic electronic applications. The research focused on the crystallization of chains and dopant engineering, which could be integral in optimizing materials for electronic, photovoltaic, and thermoelectric applications (Gueye et al., 2016).
Groundwater Remediation
In environmental science, compounds similar to 2-[(2,4-Difluorophenyl)methyl]-3-methylsulfanylpropanoic acid have been evaluated for their effectiveness in remediating groundwater. For instance, the heat-activated oxidation of perfluorinated compounds, a related class of substances, was studied to understand their potential application in in-situ groundwater remediation. This research is particularly significant in addressing contamination at industrial sites (Park et al., 2016).
Photochemical Decomposition for Environmental Cleanup
A study on photochemical decomposition of perfluorocarboxylic acids, a category that includes compounds similar to 2-[(2,4-Difluorophenyl)methyl]-3-methylsulfanylpropanoic acid, demonstrated a potential method to neutralize these compounds in wastewater. This research has implications for treating wastewater in fluoropolymer manufacturing and other industrial processes (Hori et al., 2005).
properties
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]-3-methylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2S/c1-16-6-8(11(14)15)4-7-2-3-9(12)5-10(7)13/h2-3,5,8H,4,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWYDLOCOQFNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CC1=C(C=C(C=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2593873.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2593874.png)
![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2593875.png)
![N'-(Thiophen-2-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2593876.png)
![2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B2593879.png)




![ethyl 6-benzyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2593888.png)



![5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593894.png)